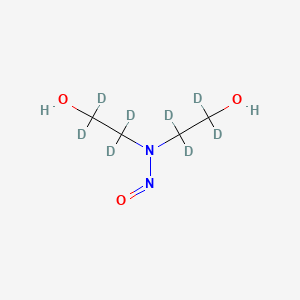

N-Nitrosodiethanolamine-d8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N,N-bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCDLVPYFMHRQZ-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(C([2H])([2H])C([2H])([2H])O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676072 | |

| Record name | N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-53-8 | |

| Record name | N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2â??-(Nitrosoimino)bisethanol-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Nitrosodiethanolamine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiethanolamine-d8 (NDELA-d8) is the deuterated form of N-Nitrosodiethanolamine (NDELA), a potent liver carcinogen found as a contaminant in various consumer products.[1] Due to the toxicological significance of NDELA, its detection and quantification at trace levels are of paramount importance in pharmaceutical manufacturing, cosmetics, and food safety. NDELA-d8 serves as an invaluable internal standard for analytical methods, particularly in mass spectrometry-based techniques, ensuring accuracy and precision in the quantification of NDELA. This guide provides a comprehensive overview of the properties of NDELA-d8, detailed experimental protocols for its use, and a discussion of its synthesis and applications.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound where eight hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution results in a mass shift of +8 atomic mass units compared to the unlabeled NDELA, allowing for its clear differentiation in mass spectrometric analysis.[2] While specific physicochemical data for the pure deuterated compound is not extensively available, the properties of its non-deuterated analog, NDELA, provide a close approximation.

Table 1: Physicochemical Properties of N-Nitrosodiethanolamine (NDELA) and its Deuterated Analog (NDELA-d8)

| Property | N-Nitrosodiethanolamine (NDELA) | This compound (NDELA-d8) | Reference(s) |

| CAS Number | 1116-54-7 | 1173019-53-8 | [3][] |

| Molecular Formula | C₄H₁₀N₂O₃ | C₄H₂D₈N₂O₃ | [3][5] |

| Molecular Weight | 134.13 g/mol | 142.18 g/mol | [3][5] |

| Appearance | Yellow, viscous oil/liquid | Colorless to light yellow liquid | [3][6] |

| Boiling Point | 114 °C at 1.5 mmHg | Not available (for pure compound) | [3] |

| Melting Point | Not available | Not available (for pure compound) | |

| Density | 1.26 g/cm³ | Not available | [7] |

| Solubility | Miscible with water; soluble in polar solvents | Soluble in DMSO and Methanol (B129727) (slightly) | [][7] |

| Storage Temperature | 2-8°C | 2-8°C | [5] |

Synthesis

The synthesis of this compound typically involves the nitrosation of diethanolamine-d8. The general principle for the synthesis of nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions. For the synthesis of NDELA-d8, the precursor would be diethanolamine (B148213) with deuterium atoms at all eight non-exchangeable hydrogen positions. The reaction proceeds by the formation of nitrous acid from sodium nitrite in an acidic medium, which then reacts with the secondary amine to form the N-nitroso derivative.

Experimental Protocols

This compound is predominantly used as an internal standard in the quantification of NDELA in various matrices, including cosmetics, pharmaceuticals, and environmental samples. The following is a detailed protocol for the analysis of NDELA using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with NDELA-d8 as an internal standard. This method is adapted from established procedures for the analysis of nitrosamines in cosmetic products.[8][9]

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Weighing and Spiking: Accurately weigh 1.0 g of the cosmetic sample into a 50 mL polypropylene (B1209903) centrifuge tube. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution).

-

Extraction: Add 10 mL of a suitable extraction solvent (e.g., a mixture of methanol and water). Vortex the sample for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

SPE Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge (e.g., Bond Elut AccuCAT) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analytes (NDELA and NDELA-d8) from the cartridge with 5 mL of a suitable elution solvent (e.g., methanol with 0.1% acetic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 1mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid) for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatographic System: A UPLC system equipped with a porous graphitic carbon (PGC) column is recommended for good separation.[8]

-

Mobile Phase: A gradient elution using two mobile phases:

-

Mobile Phase A: 1mM ammonium acetate with 0.1% acetic acid in water.

-

Mobile Phase B: Methanol.

-

-

Gradient Program:

-

0-1 min: 10% B

-

1-5 min: Linear gradient from 10% to 90% B

-

5-6 min: Hold at 90% B

-

6-7 min: Return to 10% B and equilibrate for the next injection.

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Ionization Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the analysis of N-Nitrosodiethanolamine using UPLC-MS/MS with this compound as an internal standard.

Caption: Experimental workflow for the analysis of N-Nitrosodiethanolamine.

Data Presentation

The use of this compound as an internal standard allows for the accurate quantification of NDELA by correcting for variations in sample preparation and instrument response. The concentration of NDELA in a sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 2: UPLC-MS/MS Parameters for NDELA and NDELA-d8

| Parameter | N-Nitrosodiethanolamine (NDELA) | This compound (NDELA-d8) |

| Precursor Ion (m/z) | 134.9 | 143.1 |

| Product Ion (Quantifier, m/z) | 103.7 | 111.0 |

| Product Ion (Qualifier, m/z) | 73.7 | - |

| Collision Energy (Quantifier) | Optimized for instrument | Optimized for instrument |

| Collision Energy (Qualifier) | Optimized for instrument | - |

Nuclear Magnetic Resonance (NMR) Data

Conclusion

This compound is an essential analytical tool for researchers, scientists, and drug development professionals involved in the monitoring of the carcinogenic contaminant NDELA. Its use as an internal standard in sensitive analytical techniques like UPLC-MS/MS provides the necessary accuracy and reliability for regulatory compliance and safety assessment. This technical guide has provided a comprehensive overview of its properties, a detailed experimental protocol for its application, and a visual representation of the analytical workflow. While some specific physicochemical and NMR data for the deuterated compound are limited, the information provided herein serves as a valuable resource for its effective utilization in the laboratory.

References

- 1. Synthesis of Deuterated Materials | ORNL [ornl.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. osha.gov [osha.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Determination of N-nitrosodiethanolamine, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]

N-Nitrosodiethanolamine-d8: A Technical Guide for Researchers

CAS Number: 1173019-53-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with N-Nitrosodiethanolamine-d8 (NDELA-d8). This deuterated analog of N-Nitrosodiethanolamine (NDELA) is primarily utilized as an internal standard in analytical methodologies for the detection and quantification of NDELA, a carcinogenic contaminant of concern in various consumer products.

Core Physicochemical and Analytical Data

This compound is a stable, isotopically labeled compound that is essential for accurate quantification in complex matrices. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1173019-53-8 | [1] |

| Molecular Formula | C₄H₂D₈N₂O₃ | [1] |

| Molecular Weight | 142.18 g/mol | [1] |

| Synonyms | NDELA-d8, Diethanolnitrosamine-d8, N,N-Diethanolnitrosamine-d8 | [1] |

| Appearance | Solid powder | [2] |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in Methanol (B129727) and DMSO (slightly) | [] |

| Storage | Store at 2-8°C | [1] |

| Unlabeled CAS Number | 1116-54-7 (for N-Nitrosodiethanolamine) | [1] |

Toxicological Profile and Metabolic Activation of N-Nitrosodiethanolamine (NDELA)

N-Nitrosodiethanolamine is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its carcinogenicity is dependent on metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2E1. This bioactivation is a critical area of study in toxicology and drug development.

The metabolic activation of NDELA proceeds through α-hydroxylation, which is considered a key step in its conversion to a genotoxic agent. This process leads to the formation of unstable intermediates that can ultimately alkylate DNA, leading to mutations and potentially initiating carcinogenesis.[4][5]

Experimental Protocols: Quantification of NDELA using NDELA-d8

This compound is the internal standard of choice for the analysis of NDELA in complex matrices such as cosmetics, a common source of NDELA contamination.[6][7] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation for Cosmetic Matrices

A generalized sample preparation workflow for the analysis of NDELA in cosmetics involves solid-phase extraction (SPE) to remove interfering substances.

-

Sample Weighing and Spiking: Accurately weigh approximately 1 gram of the cosmetic sample into a centrifuge tube. Spike the sample with a known amount of this compound solution (e.g., 100 µL of 1 ppm).

-

Dilution and Extraction: Add 10 mL of deionized water and vortex for 10 minutes. Centrifuge the sample at 5,000 rpm for 10 minutes to separate the aqueous phase.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load 2 mL of the supernatant from the centrifuged sample onto the SPE cartridge.

-

Discard the first milliliter of eluate.

-

Collect the subsequent 0.5 mL for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

| Parameter | Typical Value |

| LC Column | C18 reverse-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A gradient elution is typically used to separate NDELA from matrix components. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Spectrometer | Triple Quadrupole |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | NDELA: m/z 135.1 → 74.1 (quantifier), m/z 135.1 → 104.0 (qualifier) |

| NDELA-d8: m/z 143.1 → 111.0 |

Safety and Handling

This compound should be handled with caution, as its non-deuterated counterpart is a suspected carcinogen. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

-

Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of this compound

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the carcinogenic contaminant NDELA in various matrices, particularly in the cosmetic and consumer product industries. Understanding its properties, the toxicological significance of its non-deuterated analog, and the analytical methodologies for its use are crucial for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development. This guide provides a foundational understanding of these key aspects to support ongoing research and ensure product safety.

References

- 1. N-Nitroso-diethanolamine D8 | LGC Standards [lgcstandards.com]

- 2. xcessbio.com [xcessbio.com]

- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of N-nitrosodiethanolamine in cosmetic products by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Isotopic Purity of Deuterated N-Nitrosodiethanolamine (NDELA)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and isotopic purity analysis of deuterated N-nitrosodiethanolamine (NDELA), a critical internal standard for the sensitive and accurate quantification of its non-deuterated counterpart in various matrices, including pharmaceuticals and consumer products. This guide details the synthetic pathway, experimental protocols for synthesis and purification, and analytical methodologies for determining isotopic enrichment.

Introduction

N-Nitrosodiethanolamine (NDELA) is a semi-volatile nitrosamine (B1359907) that can be formed from precursor amines such as diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA) in the presence of nitrosating agents. Due to its classification as a probable human carcinogen, regulatory bodies worldwide have set stringent limits for its presence in a variety of products. Accurate and reliable quantification of NDELA at trace levels is therefore essential. The use of a stable isotope-labeled internal standard, such as deuterated NDELA (d8-NDELA), is the gold standard for quantitative analysis by mass spectrometry. The deuterium (B1214612) atoms render the molecule chemically almost identical to the analyte but with a distinct, higher molecular weight, allowing for precise mass differentiation and correction for matrix effects and variations in sample preparation and instrument response.

This guide focuses on the synthesis of N-nitrosodiethanolamine-d8 (d8-NDELA) and the rigorous methods required to ascertain its isotopic purity, a critical parameter for its use as an internal standard.

Synthesis of Deuterated NDELA (d8-NDELA)

The synthesis of d8-NDELA is a multi-step process that begins with a deuterated starting material to introduce the stable isotopes, followed by the formation of the diethanolamine backbone and subsequent nitrosation.

Synthetic Pathway

A plausible and common synthetic route to d8-NDELA involves a two-step process starting from a deuterated precursor. The first step is the synthesis of the deuterated diethanolamine backbone, followed by the nitrosation to yield the final product.

Caption: General synthesis pathway for d8-NDELA.

Experimental Protocol: Synthesis of d8-NDELA

This protocol outlines a general procedure for the nitrosation of diethanolamine-d8.

Materials:

-

Diethanolamine-d8 (ethylene-d8, 98 atom % D)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: Dissolve a known quantity of diethanolamine-d8 in deionized water in a round-bottom flask, and cool the solution in an ice bath to 0-5 °C.

-

Acidification: Slowly add a solution of hydrochloric acid dropwise to the stirred diethanolamine-d8 solution while maintaining the temperature below 5 °C.

-

Nitrosation: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the acidified diethanolamine-d8 solution over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 2-3 hours, then let it slowly warm to room temperature and stir overnight.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude d8-NDELA.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure d8-NDELA.

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized d8-NDELA is crucial for its application as an internal standard. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

The general workflow for assessing the isotopic purity of d8-NDELA involves sample preparation, instrumental analysis, and data processing to calculate the isotopic enrichment.

Caption: Workflow for isotopic purity analysis.

Experimental Protocol: Isotopic Purity by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC-MS/MS Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |

| Gradient | Optimized for separation of NDELA |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | d8-NDELA: m/z 143.1 -> 111.0 (quantifier), m/z 143.1 -> 81.0 (qualifier)[1][2]; NDELA: m/z 135.1 -> 104.0 (quantifier), m/z 135.1 -> 74.1 (qualifier)[1][3] |

| Collision Energy | Optimized for each transition |

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized d8-NDELA in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to an appropriate concentration for LC-MS/MS analysis.

-

Analysis: Inject the prepared solutions into the LC-MS/MS system. Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for both d8-NDELA and non-deuterated NDELA.

-

Data Analysis: Integrate the peak areas for the quantifier ions of d8-NDELA and any detected non-deuterated (d0) or partially deuterated (d1-d7) species. The isotopic purity is calculated as the percentage of the d8-NDELA peak area relative to the sum of the peak areas of all isotopic variants.

Experimental Protocol: Isotopic Purity by NMR Spectroscopy

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

NMR Parameters:

| Parameter | Value |

| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) |

| ¹H NMR | Quantitative ¹H NMR with a known internal standard. |

| ¹³C NMR | Proton-decoupled ¹³C NMR. |

| ²H NMR | Deuterium NMR to confirm the positions of deuteration. |

Procedure:

-

Sample Preparation: Accurately weigh a sample of the synthesized d8-NDELA and dissolve it in a suitable deuterated solvent containing a known amount of an internal standard (for quantitative ¹H NMR).

-

¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. The residual proton signals in the deuterated positions are integrated relative to the signal of the internal standard. The percentage of deuterium incorporation can be calculated from the reduction in the integral values compared to a non-deuterated standard.

-

¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should show signals corresponding to the carbon atoms of the NDELA backbone. The absence of significant splitting due to one-bond C-H coupling at the deuterated positions confirms high levels of deuteration.

-

²H NMR Analysis: Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms, confirming their positions in the molecule.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and analysis of d8-NDELA.

Table 1: Synthesis Yield and Purity

| Parameter | Result |

| Starting Material | Diethanolamine-d8 (98 atom % D) |

| Reaction Yield (crude) | 70-85% |

| Purity after Chromatography | >98% (by HPLC) |

Table 2: Isotopic Purity Analysis of d8-NDELA

| Analytical Method | Parameter | Result |

| LC-MS/MS | Isotopic Enrichment (d8) | ≥ 98% |

| Abundance of d7 species | < 2% | |

| Abundance of d0-d6 species | Not Detected | |

| Quantitative ¹H NMR | Deuterium Incorporation | ≥ 98% |

Conclusion

The synthesis of high-purity deuterated N-nitrosodiethanolamine is a critical process for enabling accurate and reliable quantification of this potentially carcinogenic impurity in a wide range of products. The synthetic route via nitrosation of diethanolamine-d8 is a viable approach. Rigorous analytical characterization using LC-MS/MS and NMR spectroscopy is essential to confirm the chemical identity and, most importantly, to determine the isotopic purity of the final product. A high isotopic enrichment, typically exceeding 98%, ensures the suitability of the deuterated standard for its intended use in sensitive analytical methods, thereby supporting regulatory compliance and ensuring product safety.

References

- 1. Determination of N-nitrosodiethanolamine, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

Physical properties of N-Nitrosodiethanolamine-d8

An In-depth Technical Guide to the Physical Properties of N-Nitrosodiethanolamine-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound (NDELA-d8), a deuterated analog of the N-nitrosamine, N-Nitrosodiethanolamine (NDELA). This document is intended for use by researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Core Physical and Chemical Properties

This compound is the deuterium-labeled form of N-Nitrosodiethanolamine.[1] Stable heavy isotopes are often incorporated into drug molecules to serve as tracers for quantification during the drug development process.[1] Deuteration can also influence the pharmacokinetic and metabolic profiles of drugs.[1]

General Information

| Property | Value | Reference |

| CAS Number | 1173019-53-8 | [2] |

| Chemical Formula | C₄H₂D₈N₂O₃ | [3] |

| Linear Formula | ONN(CD₂CD₂OH)₂ | |

| Molecular Weight | 142.18 g/mol | [3] |

| Appearance | Solid Powder / Yellow to dark brown very viscous liquid | [3][4] |

| Isotopic Purity | ≥98 atom % D | |

| Assay | ≥98% (CP) |

Thermal and Physical Properties

| Property | Value | Reference |

| Melting Point | -93.9 °C | [2] |

| Boiling Point | 65 °C | [2] |

| Flash Point | 11.6 °C (52.9 °F) | [2] |

| Specific Gravity | 1.28 | [4] |

| Solubility | Soluble in Methanol, DMSO, PEG300, Tween-80, and Saline. Miscible with water and soluble in polar solvents. | [1][2][5] |

Experimental Protocols

The analysis of N-Nitrosodiethanolamine and its deuterated internal standards is critical in various fields, including cosmetics and pharmaceuticals, due to its potential carcinogenicity.[6] Below are generalized experimental protocols based on common analytical techniques.

Sample Preparation for Analysis

A common challenge in the analysis of NDELA is its presence in complex matrices.[7] A cleanup procedure is often required prior to quantification.

-

Extraction:

-

Cleanup (to prevent artifactual formation of N-nitrosamines):

-

Addition of ammonium (B1175870) sulfamate.[7][9]

-

The sample is mixed with ethyl acetate (B1210297) and filtered.[7]

-

The mixture is then chromatographed on an open silica (B1680970) gel column.[7]

-

Unwanted components are washed off with ethyl acetate, and then acetone (B3395972) is used to elute NDELA.[7]

-

The acetone fraction is evaporated, and the residue is diluted with an appropriate solvent for analysis.[7]

-

Analytical Methods

1. Gas Chromatography (GC) with Thermal Energy Analyzer (TEA) Detection

-

Principle: This method is highly selective and sensitive for the detection of nitrosamines.

-

Procedure:

-

Air samples are collected on Gelman Type A glass fiber filters in open-face cassettes.[7]

-

The samples are extracted with 2-propanol.[7]

-

The extract is then directly injected into the GC-TEA system for analysis.[7]

-

Bulk samples that show positive results in initial screening can be confirmed using this method.[7]

-

-

Special Requirements: Filters must be protected from light during and after sampling, as light can decompose NDELA.[7]

2. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

-

Principle: This method is often used for screening bulk samples for the presence of NDELA.

-

Procedure:

3. Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

-

Principle: This is a highly sensitive and specific method for the quantification of NDELA, using its deuterated analog (NDELA-d8) as an internal standard.

-

Procedure:

Logical and Experimental Workflows

The following diagrams illustrate key logical relationships and experimental workflows relevant to this compound.

Caption: Simplified formation pathway of N-Nitrosamines.

Caption: General analytical workflow for NDELA determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. accustandard.com [accustandard.com]

- 3. xcessbio.com [xcessbio.com]

- 4. N-NITROSODIETHANOLAMINE | Occupational Safety and Health Administration [osha.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. researchgate.net [researchgate.net]

- 7. osha.gov [osha.gov]

- 8. ijsdr.org [ijsdr.org]

- 9. N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Nitrosodiethanolamine-d8 safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of N-Nitrosodiethanolamine-d8

This technical guide provides a comprehensive overview of the safety data for this compound (NDELA-d8), a deuterated analogue of the potent carcinogen N-Nitrosodiethanolamine (NDELA). This document is intended for researchers, scientists, and drug development professionals who handle this compound. It consolidates information from Safety Data Sheets (SDS), toxicological studies, and analytical methodologies to ensure safe handling and informed use.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of NDELA, primarily used as an internal standard in analytical chemistry for the accurate quantification of NDELA in various matrices.[1]

| Property | Value | Reference(s) |

| Chemical Name | N-Nitrosobis(2-hydroxyethyl)-d8-amine | [2] |

| Synonyms | Diethanolnitrosamine-d8, N,N-Diethanolnitrosamine-d8, NDELA-d8 | [3] |

| CAS Number | 1173019-53-8 | [3] |

| Molecular Formula | C₄H₂D₈N₂O₃ | [2] |

| Molecular Weight | 142.18 g/mol | [3] |

| Appearance | Yellow to dark brown, very viscous liquid | [4][5] |

| Solubility | Miscible with water; soluble in polar solvents | [6][7] |

Hazard Identification and GHS Classification

NDELA-d8 is classified as a hazardous substance. The primary concern is its suspected carcinogenicity, based on the known carcinogenic properties of its non-deuterated counterpart, NDELA.[2][7]

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

Signal Word: Warning[2]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P318: IF exposed or concerned, get medical advice.[2]

Toxicological Information

The toxicological profile of NDELA-d8 is extrapolated from data on NDELA. NDELA is a potent liver and nasal cavity carcinogen in several rodent species.[3] It is reasonably anticipated to be a human carcinogen.[5][7]

Carcinogenicity

Studies on NDELA have demonstrated its carcinogenicity in animal models.

| Species | Route of Administration | Target Organs for Tumors | Reference(s) |

| Rat | Drinking Water | Liver (hepatocellular carcinomas), Kidney (renal adenomas) | [7] |

| Hamster | Subcutaneous | Nasal cavity (adenocarcinomas), Trachea (papillary tumors), Liver (hepatocellular adenomas), Injection site (fibrosarcomas) | [7] |

Genotoxicity

The genotoxicity of NDELA has been evaluated in various assays with some conflicting results. It has tested negative in some in vivo micronucleus and chromosomal aberration assays in mice.[8] However, other studies indicate that it can induce DNA damage.[2][4] N-nitrosamines, as a class, are known to be genotoxic, and this is a primary concern for NDELA.

Metabolic Activation and Mechanism of Carcinogenicity

The carcinogenicity of NDELA is dependent on its metabolic activation. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

The proposed metabolic activation pathway involves the hydroxylation of the carbon atom alpha to the nitroso group. This leads to the formation of an unstable intermediate that can ultimately generate a reactive electrophile, which can then form adducts with DNA, leading to mutations and the initiation of cancer.[9][10]

Experimental Protocols

Handling and Storage

Due to its suspected carcinogenicity, this compound should be handled with extreme caution in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[2]

-

Storage: Store in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[2] It is sensitive to light, especially ultraviolet light.[6][7]

-

Disposal: Dispose of waste as hazardous waste in accordance with local, state, and federal regulations.

Analytical Determination of N-Nitrosodiethanolamine

A common application of NDELA-d8 is as an internal standard for the quantification of NDELA. A general workflow for the analysis of NDELA in a cosmetic matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.

Detailed Protocol for LC-MS/MS Analysis of NDELA in Shampoo:

-

Sample Preparation:

-

Weigh approximately 1.0 g of the shampoo sample.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Adjust the volume to 10.0 mL with water.

-

Shake for 10 minutes and then centrifuge at 5,000 rpm for 10 minutes.

-

Condition a C18 solid-phase extraction (SPE) column with methanol (B129727) and then water.

-

Load 2 mL of the supernatant onto the SPE column.

-

Discard the first 1 mL and collect the subsequent 0.5 mL for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity LC System or equivalent.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS System with an Agilent Jet Stream source or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

NDELA Transition: m/z 135.1 → 74.1 (quantifier) and 135.1 → 104.0 (qualifier).

-

NDELA-d8 Transition: m/z 143.0 → 111.0.

-

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Skin Contact: Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[2]

-

Conditions to Avoid: Exposure to light and excess heat.

This guide is intended to provide a summary of the available safety and technical information for this compound. It is not exhaustive and should be used in conjunction with the most current Safety Data Sheet provided by the supplier. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals before working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-NITROSODIETHANOLAMINE | Occupational Safety and Health Administration [osha.gov]

- 5. N-NITROSODIETHANOLAMINE | 1116-54-7 [chemicalbook.com]

- 6. N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. jmcprl.net [jmcprl.net]

- 8. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Carcinogenicity and Toxicology of N-Nitrosodiethanolamine (NDELA)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethanolamine (NDELA) is a semi-volatile N-nitrosamine compound found as a contaminant in various consumer and industrial products, including cosmetics, metalworking fluids, and tobacco products.[1][2] The International Agency for Research on Cancer (IARC) has classified NDELA as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[1][3] In vivo studies have consistently demonstrated that NDELA induces tumors in rats and hamsters, primarily targeting the liver and nasal cavity.[4][5][6]

The carcinogenicity of NDELA is contingent upon metabolic activation. While a significant portion of an administered dose is excreted unchanged, key metabolic pathways, including α-hydroxylation and β-oxidation mediated by Cytochrome P450 (CYP2E1) and alcohol dehydrogenase (ADH), convert NDELA into reactive electrophiles.[1][7][8] A proposed mechanism involves the formation of N-nitroso-2-hydroxymorpholine (NHMOR), which is further activated by sulfotransferase to a potent genotoxic metabolite.[9] These reactive species form DNA adducts, such as N7-(2-hydroxyethyl)guanine and O6-(2-hydroxyethyl)guanine, initiating the carcinogenic process.[8] Genotoxicity assays confirm that NDELA induces DNA damage, chromosomal aberrations, and sister chromatid exchanges in vitro.[1][10][11] This guide provides a detailed overview of the available toxicological data, experimental methodologies, and mechanistic pathways associated with NDELA.

Introduction

N-Nitrosodiethanolamine (CAS No. 1116-54-7) is a yellow, viscous liquid formed from the reaction of diethanolamine (B148213) or triethanolamine (B1662121) with a nitrosating agent, such as nitrite.[12][13] Its presence has been detected in cutting fluids, pesticides, antifreeze, and personal care products like shampoos and lotions.[1][2] Occupational exposure can occur via inhalation and dermal contact, while the general population may be exposed through consumer products and tobacco.[1] Given its carcinogenic potential demonstrated in animal studies, understanding the toxicology and mechanism of action of NDELA is critical for risk assessment and regulatory guidance.[12][14] This document serves as an in-depth technical resource, summarizing the key findings on NDELA's carcinogenicity, genotoxicity, and metabolic activation pathways.

Carcinogenicity

Summary of Evidence

There is sufficient evidence in experimental animals for the carcinogenicity of N-Nitrosodiethanolamine.[1] Studies in rats consistently show the induction of liver tumors, primarily hepatocellular carcinomas, and neoplasms of the nasal cavity.[4][5] In Syrian hamsters, NDELA consistently induces adenocarcinomas of the nasal cavity and other tumors of the upper respiratory tract.[4][6] A mouse lung screening assay also demonstrated an increased incidence and multiplicity of lung tumors.[1][4]

In Vivo Carcinogenicity Studies

The carcinogenic potential of NDELA has been quantified in dose-response studies in both rats and hamsters. The data clearly indicate a dose-dependent increase in tumor formation in target organs.

Table 1: Carcinogenicity of NDELA in Rats (Oral Administration)

| Dose (mg/kg bw/day) | Animal Strain | Route of Administration | Target Organ | Tumor Type | Incidence | Reference |

|---|---|---|---|---|---|---|

| 0 | Sprague-Dawley | Drinking Water | Liver | Hepatocellular Neoplasms | 0/88 | [4] |

| 1.5 | Sprague-Dawley | Drinking Water | Liver | Hepatocellular Neoplasms | 7/72 | [4] |

| 6 | Sprague-Dawley | Drinking Water | Liver | Hepatocellular Neoplasms | 43/72 | [4] |

| 25 | Sprague-Dawley | Drinking Water | Liver | Hepatocellular Neoplasms | 33/36 | [4] |

| 100 | Sprague-Dawley | Drinking Water | Liver | Hepatocellular Neoplasms | 32/36 | [4] |

| 400 | Sprague-Dawley | Drinking Water | Liver | Hepatocellular Neoplasms | 31/36 | [4] |

| 0 | Sprague-Dawley | Drinking Water | Nasal Cavity | Neoplasms | 0/88 | [4] |

| 1.5 | Sprague-Dawley | Drinking Water | Nasal Cavity | Neoplasms | 2/72 | [4] |

| 25 | Sprague-Dawley | Drinking Water | Nasal Cavity | Neoplasms | 6/36 | [4] |

| 100 | Sprague-Dawley | Drinking Water | Nasal Cavity | Neoplasms | 6/36 |[4] |

Table 2: Carcinogenicity of NDELA in Syrian Hamsters (Subcutaneous Injection)

| Dose (mg/kg body wt) | Animal Strain | Route of Administration | Target Organ | Tumor Type | Incidence | Reference |

|---|---|---|---|---|---|---|

| 250 | Syrian Golden | Subcutaneous (weekly) | Olfactory Region | Malignant Neoplasms | 35% | [6] |

| 500 | Syrian Golden | Subcutaneous (weekly) | Olfactory Region | Malignant Neoplasms | ~50% (implied) | [6] |

| 1000 | Syrian Golden | Subcutaneous (weekly) | Olfactory Region | Malignant Neoplasms | 73% |[6] |

Experimental Protocol: Chronic Carcinogenicity Bioassay in Rats

The following protocol is based on the study conducted by Preussmann et al. (1982), which is a key study in establishing the dose-response relationship for NDELA-induced carcinogenicity in rats.[4][5]

-

Test System: Male Sprague-Dawley rats, approximately 100 days old at the start of the experiment.

-

Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

-

Groups and Dosing:

-

Animals are divided into multiple groups (e.g., 36 to 88 rats per group).

-

A control group receives tap water only.

-

Treatment groups receive aqueous solutions of NDELA (>99% purity) in their drinking water, administered five days per week for the lifespan of the animals.

-

Doses are calculated to provide specific daily intakes, such as 1.5, 6, 25, 100, or 400 mg/kg body weight.[4]

-

-

Observations:

-

Animals are monitored daily for clinical signs of toxicity.

-

Body weight and water consumption are recorded regularly to monitor the actual dose received.

-

-

Termination and Pathology:

-

Animals are allowed to die naturally or are euthanized when moribund.

-

A complete necropsy is performed on all animals.

-

Organs, particularly the liver and the head (for nasal cavity examination), are preserved in formalin, processed for histopathology, and examined microscopically for neoplastic and non-neoplastic lesions.

-

References

- 1. N-Nitrosodiethanolamine (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. monographs.iarc.who.int [monographs.iarc.who.int]

- 4. N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The carcinogenicity of N-nitrosodiethanolamine, an environmental pollutant, in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microsome-mediated oxidation of N-nitrosodiethanolamine (NDELA), a bident carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and cellular interactions of N-nitrosodiethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-nitrosodiethanolamine is activated in the rat to an ultimate genotoxic metabolite by sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytogenetic effects of N-nitrosodiethanolamine (NDELA) and NDELA-monoacetate in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytogenetic effects of N-nitrosodiethanolamine (NDELA) and NDELA-monoacetate in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. N-NITROSODIETHANOLAMINE | Occupational Safety and Health Administration [osha.gov]

- 14. osha.gov [osha.gov]

In-Vitro Metabolism of N-Nitrosodiethanolamine (NDELA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiethanolamine (NDELA) is a potent carcinogen found in various consumer products and industrial settings. Understanding its metabolic fate is crucial for assessing its toxicological risk. This technical guide provides an in-depth overview of the in-vitro metabolism of NDELA, focusing on the core metabolic pathways, enzymatic catalysis, and methodologies for its study. The information is compiled from peer-reviewed scientific literature to aid researchers in designing and interpreting in-vitro metabolism studies of this compound.

Core Metabolic Pathways

The in-vitro metabolism of N-Nitrosodiethanolamine (NDELA) primarily proceeds through two competing oxidative pathways: α-hydroxylation and β-oxidation . These pathways are catalyzed by different enzyme systems and lead to the formation of various metabolites, some of which are reactive and contribute to the genotoxicity of NDELA.

α-Hydroxylation

This pathway involves the oxidation of the carbon atom adjacent (alpha) to the nitroso group. This reaction is primarily mediated by the Cytochrome P450 enzyme, specifically CYP2E1 [1]. The initial product, an unstable α-hydroxy nitrosamine (B1359907), spontaneously decomposes to yield glycolaldehyde and a 2-hydroxyethyldiazonium ion[1]. The latter is a reactive electrophile capable of forming DNA adducts, which is a critical step in the initiation of carcinogenesis[1].

β-Oxidation

This pathway involves the oxidation of the carbon atom at the beta position to the nitroso group. In rat liver microsomes, β-oxidation occurs at a rate approximately 1.5 times that of α-hydroxylation[1]. This pathway is initiated by alcohol dehydrogenase (ADH) , which oxidizes one of the ethanol (B145695) side chains of NDELA[2]. The resulting aldehyde can then cyclize to form the hemiacetal, N-nitroso-2-hydroxymorpholine (NHMOR) [1][3]. NHMOR is a significant metabolite and is itself mutagenic[3]. Further oxidation of the β-carbon can lead to the formation of N-nitroso(2-hydroxyethyl)(formylmethyl)amine (NHEFMA) and subsequently N-nitroso(2-hydroxyethyl)(carboxymethyl)amine (NHECMA) [4].

Enzymology of NDELA Metabolism

Several enzyme systems are involved in the in-vitro biotransformation of NDELA.

-

Alcohol Dehydrogenase (ADH): ADH plays a crucial role in the initial step of the β-oxidation pathway, converting NDELA to a reactive aldehyde intermediate[2]. This activation is dependent on the presence of NAD+[2].

-

Sulfotransferases (SULTs): While not directly metabolizing NDELA, sulfotransferases may be involved in the further transformation of NDELA's metabolites. For instance, the cyclic hemiacetal NHMOR could potentially be a substrate for sulfation, leading to a more reactive sulfate (B86663) conjugate.

Quantitative Data on NDELA In-Vitro Metabolism

The following tables summarize the available quantitative data on the in-vitro metabolism of NDELA. It is important to note that specific kinetic parameters such as Km and Vmax for NDELA metabolism by CYP2E1 are not extensively reported in the readily available literature.

Table 1: Relative Rates of NDELA Metabolic Pathways in Rat Liver Microsomes

| Metabolic Pathway | Relative Rate | Reference |

| β-Oxidation | 1.5 | [1] |

| α-Hydroxylation | 1.0 | [1] |

Table 2: Relative Oxidation Rates of NDELA and its Metabolites in Rat Liver Microsomes

| Substrate | Product(s) | Relative Rate of Oxidation (compared to NDELA α-hydroxylation) | Reference |

| NDELA | Glycolaldehyde | 1.0 | [1] |

| NDELA | N-nitroso-2-hydroxymorpholine | 1.5 | [1] |

| Glycolaldehyde | Glyoxal | 39 | [1] |

| N-nitroso-2-hydroxymorpholine (NHMOR) | Glyoxal or Glycolaldehyde | 3-6 | [1] |

Experimental Protocols

Detailed experimental protocols are essential for reproducible in-vitro metabolism studies. Below are generalized protocols for studying NDELA metabolism using rat liver microsomes and S9 fractions, based on common practices for nitrosamine metabolism assays.

Protocol 1: In-Vitro Metabolism of NDELA using Rat Liver Microsomes

1. Materials and Reagents:

-

Rat liver microsomes (from induced or uninduced animals)

-

N-Nitrosodiethanolamine (NDELA)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Internal standard (for analytical quantification)

-

Acetonitrile (B52724) or other suitable organic solvent (for reaction termination)

-

Analytical standards for expected metabolites (Glycolaldehyde, NHMOR, etc.)

2. Incubation Procedure:

-

Prepare an incubation mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system in a microcentrifuge tube.

-

Add the desired concentration of rat liver microsomes (e.g., 0.5-1.0 mg/mL protein).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NDELA at a relevant concentration (e.g., in the low µM to mM range, depending on the experimental goals).

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge to precipitate proteins.

-

Transfer the supernatant for analysis.

3. Analytical Procedure (UPLC-MS/MS):

-

Chromatographic Separation: Use a suitable UPLC column (e.g., C18) with a gradient elution program. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for the specific transitions of NDELA and its metabolites.

-

Example MRM transition for NDELA: m/z 135.1 > 74.1[5]

-

-

Quantification: Generate standard curves for NDELA and its metabolites to quantify their concentrations in the samples.

Protocol 2: In-Vitro Metabolism of NDELA using S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism[6][7].

1. Materials and Reagents:

-

Rat liver S9 fraction

-

N-Nitrosodiethanolamine (NDELA)

-

Cofactor mix:

-

For Phase I: NADPH regenerating system

-

For Phase II (optional): Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation.

-

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Internal standard

-

Acetonitrile

2. Incubation Procedure:

-

Prepare an incubation mixture containing potassium phosphate buffer, MgCl₂, and the desired cofactor mix.

-

Add the S9 fraction to the mixture (e.g., 1-2 mg/mL protein).

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding NDELA.

-

Follow the same incubation, termination, and sample processing steps as described in Protocol 1.

3. Analytical Procedure:

-

The analytical procedure is the same as described in Protocol 1, with the potential inclusion of MRM transitions for Phase II metabolites if they are expected.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and a general experimental workflow for in-vitro NDELA metabolism studies.

Conclusion

The in-vitro metabolism of N-Nitrosodiethanolamine is a complex process involving multiple enzymatic pathways that lead to the formation of both stable and reactive metabolites. The primary routes of metabolism are CYP2E1-mediated α-hydroxylation and ADH-initiated β-oxidation. While qualitative aspects of these pathways are well-documented, a significant gap exists in the literature regarding comprehensive quantitative data, particularly enzyme kinetic parameters. This guide provides a foundational understanding and detailed methodologies to aid researchers in further investigating the in-vitro metabolic fate of NDELA, which is essential for a thorough toxicological assessment. Future studies should focus on obtaining precise kinetic data to refine risk assessment models for this important environmental and consumer product contaminant.

References

- 1. Microsome-mediated oxidation of N-nitrosodiethanolamine (NDELA), a bident carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Nitroso-2-hydroxymorpholine, a mutagenic metabolite of N-nitrosodiethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-oxidation of N-nitrosodiethanolamine in different animal species in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of N-nitrosodiethanolamine, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mttlab.eu [mttlab.eu]

- 7. S9 fraction - Wikipedia [en.wikipedia.org]

Unmasking a Ubiquitous Threat: An In-depth Technical Guide to the Environmental Sources and Contamination Pathways of Nitrosamines

For Immediate Release

A comprehensive technical guide released today offers a deep dive into the pervasive environmental presence of nitrosamines, a class of potent carcinogens. This whitepaper, tailored for researchers, scientists, and drug development professionals, meticulously outlines the formation, sources, and contamination pathways of these compounds, presenting a critical resource for understanding and mitigating their risks.

Nitrosamines are organic compounds that can form in various environments when precursor amines react with nitrosating agents.[1] Their classification as probable human carcinogens by the International Agency for Research on Cancer (IARC) underscores the importance of understanding their presence in our daily lives.[2] This guide synthesizes current scientific knowledge, presenting quantitative data in accessible formats, detailing experimental methodologies, and providing visual representations of key processes to illuminate the complex landscape of nitrosamine (B1359907) contamination.

Environmental Sources: A Widespread Presence

Nitrosamines have been detected in a wide array of environmental matrices and consumer products. Human exposure can occur through ingestion, inhalation, and dermal contact.[3] The primary sources of exposure include food and beverages, drinking water, tobacco products, and personal care products.[3]

Food and Beverages

Processed and cured meats, such as bacon, ham, and sausages, are significant dietary sources of nitrosamines.[4] The addition of nitrites and nitrates as preservatives can lead to the formation of nitrosamines, particularly during high-temperature cooking methods like frying.[4][5] Smoking, salting, and drying processes also promote their formation in fish and cheese.[4][6] Beer and other alcoholic beverages can also contain nitrosamines, often formed during the malting and kilning stages of production.[6][7]

Drinking Water

A major pathway for nitrosamine contamination in drinking water is through disinfection byproducts.[8][9] The use of chloramines in water treatment plants can lead to the formation of N-nitrosodimethylamine (NDMA) and other nitrosamines when residual disinfectants react with organic nitrogen precursors present in the source water.[8][10][11] These precursors can originate from industrial and domestic wastewater discharges.[8][12] Ozonation has also been identified as a potential formation pathway.[13]

Other Significant Sources

Tobacco products are a major source of nitrosamine exposure.[3] In the industrial sector, the rubber and tire manufacturing industries, as well as metal cutting and grinding shops, have been identified as workplaces with potentially high exposure levels.[14] Cosmetics and personal care products can also be a source of contamination, where certain ingredients may form nitrosamines during manufacturing or storage.[14][15] Furthermore, nitrosamines can be found in some pharmaceutical products, arising from the manufacturing process or degradation of the active pharmaceutical ingredient.[2][16]

Quantitative Overview of Nitrosamine Contamination

To provide a clear comparative landscape of nitrosamine contamination, the following tables summarize quantitative data from various studies. These values highlight the wide range of concentrations found in different environmental media and consumer products.

| Matrix | Nitrosamine | Concentration Range | Mean Concentration | Reference |

| Drinking Water | Total N-Nitrosamines (TNA) | - | 40 ± 10.5 ng/L | [3] |

| NDMA | 26.1 - 112.0 ng/L | - | [17] | |

| Food & Beverages | Total N-Nitrosamines (TNA) | - | 6.7 ± 0.8 ng/g | [3] |

| NDMA in Beer (max) | - | 1.87 µg/kg | [18] | |

| NDMA in Raw Meat | - | ≈3.0 µg/kg | [18] | |

| NDEA, NDMA, NDBA in Nitrite/Nitrate Treated Meat | >10 µg/kg | - | [18] | |

| Tobacco | Total N-Nitrosamines (TNA) | - | 16,100 ± 3650 ng/g | [3] |

| Personal Care Products | Total N-Nitrosamines (TNA) | - | 1500 ± 750 ng/g | [3] |

Table 1: Summary of Nitrosamine Concentrations in Various Environmental Media and Consumer Products.

| Human Exposure Source | Estimated Maximum Daily Exposure (ng/day) | Reference |

| Tobacco Products | 22,000 ± 4350 | [3] |

| Food | 1900 ± 380 | [3] |

| Alcohol | 1000 ± 200 | [3] |

| Drinking Water | 120 ± 24 | [3] |

| Total (Maximum) | 25,000 ± 4950 | [3] |

Table 2: Estimated Maximum Daily Human Exposure to Total N-Nitrosamines from Various Sources in the U.S.

Contamination Pathways and Formation Mechanisms

The formation of nitrosamines is a chemical process involving the reaction of a nitrosating agent with a secondary or tertiary amine. This reaction is influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors.[4][5]

In acidic conditions, such as in the human stomach, nitrites can form nitrous acid, which is a potent nitrosating agent.[2] In food processing, high temperatures can accelerate the reaction between nitrites and amines present in the food.[4]

The following diagram illustrates the general pathway of nitrosamine formation.

Experimental Protocols for Nitrosamine Analysis

Accurate quantification of nitrosamines in various matrices is crucial for risk assessment and regulatory compliance. The following sections detail common experimental methodologies for the analysis of nitrosamines in water and meat products.

Analysis of Nitrosamines in Drinking Water (Based on EPA Method 521)

This method is designed for the determination of nitrosamines in finished drinking water using solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).[6]

1. Sample Collection and Preservation:

-

Collect water samples in amber glass bottles to prevent photodegradation.[2]

-

If residual chlorine is present, dechlorinate the sample by adding sodium thiosulfate.[2]

-

Adjust the sample pH to a range of 7-10 if N-nitrosodiphenylamine is to be determined.[2]

-

Store samples at 4°C and extract within 14 days of collection.[6]

2. Solid-Phase Extraction (SPE):

-

Pass a 0.5-L water sample through an SPE cartridge containing activated coconut charcoal.[6]

-

The nitrosamines are adsorbed onto the solid phase.

-

Elute the trapped analytes from the cartridge using a small volume of methylene (B1212753) chloride.[6]

3. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis:

-

Concentrate the methylene chloride extract.[3]

-

Inject the concentrated extract into a GC-MS/MS system for separation and detection.[3]

-

The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of target nitrosamines.[8]

The following diagram illustrates the experimental workflow for the analysis of nitrosamines in drinking water.

Analysis of Nitrosamines in Cured Meat Products

The analysis of nitrosamines in complex matrices like meat requires robust extraction and cleanup procedures.

1. Sample Preparation:

-

Homogenize the meat sample.

-

Perform solvent extraction, often using dichloromethane, to isolate the nitrosamines from the meat matrix.

-

A cleanup step, for example, using a phosphate (B84403) buffer solution, may be necessary to remove interfering compounds.

2. Analytical Determination:

-

While GC-based methods have been traditionally used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly employed for its ability to analyze a wider range of nitrosamines, including non-volatile ones.[5]

-

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) offers excellent sensitivity and selectivity for the comprehensive assessment of nitrosamines in meat.[18]

Contamination Pathways and Human Exposure

The contamination of the environment and consumer products with nitrosamines leads to various pathways of human exposure.

Conclusion

The presence of nitrosamines in the environment and consumer products is a significant public health concern. This technical guide provides a foundational understanding of their sources, formation, and pathways of contamination. The detailed methodologies and quantitative data presented herein are intended to support the scientific community in developing effective strategies for monitoring, controlling, and mitigating the risks associated with these carcinogenic compounds. Continuous research and vigilance are essential to minimize human exposure to nitrosamines and safeguard public health.

References

- 1. shimadzu.com [shimadzu.com]

- 2. epa.gov [epa.gov]

- 3. agilent.com [agilent.com]

- 4. ikw.org [ikw.org]

- 5. mdpi.com [mdpi.com]

- 6. NEMI Method Summary - 521 [nemi.gov]

- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]

- 8. gcms.cz [gcms.cz]

- 9. cir-safety.org [cir-safety.org]

- 10. scilit.com [scilit.com]

- 11. waters.com [waters.com]

- 12. researchgate.net [researchgate.net]

- 13. Nitrosamines analysis in drinking water using GC/MS/MS for performance equivalent to EPA Method 521 [morressier.com]

- 14. measurlabs.com [measurlabs.com]

- 15. Comprehensive Assessment of Nitrosamine Formation in Meat Products Using UHPLC-HRMS: Analytical Challenges and Potential Dietary Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

The Unwanted Synthesis: A Technical Guide to the Formation of N-Nitrosodiethanolamine in Cosmetics

For Researchers, Scientists, and Drug Development Professionals

N-Nitrosodiethanolamine (NDELA), a potent carcinogen, represents a significant safety concern in the cosmetics industry.[1][2] Its unintended formation in cosmetic products is a complex process arising from the interaction of common ingredients under specific conditions.[3][4][5] This technical guide provides an in-depth exploration of the mechanisms behind NDELA formation, methods for its detection, and a summary of reported contamination levels.

The Chemical Pathway: From Precursors to Carcinogen

The formation of NDELA in cosmetic formulations is a classic example of N-nitrosation, a reaction between a nitrosating agent and a secondary or tertiary amine.[2][6][7] The primary precursors and reactants are:

-

Amine Precursors: Diethanolamine (DEA) and Triethanolamine (TEA) are the most common sources of the amine group for NDELA formation.[2][3][8] These ingredients are widely used in cosmetics as emulsifiers, pH adjusters, and surfactants.[3][4][9][10][11] While secondary amines like DEA are more readily nitrosated, tertiary amines like TEA can also lead to the formation of NDELA.[5][12]

-

Nitrosating Agents: These are compounds capable of donating a nitroso group (-N=O).[6] In cosmetics, the most common nitrosating agents are nitrites (such as sodium nitrite), which can be present as impurities in raw materials, or nitrogen oxides from the environment.[2][7][13] Certain preservatives used in cosmetic formulations can also break down to form nitrosating agents.[3][8]

The reaction is influenced by several factors:

-

pH: The formation of NDELA is significantly favored under acidic conditions (pH 2-3.4).[4][14][15][16]

-

Temperature: Elevated temperatures can accelerate the rate of nitrosation.[3][14][16]

-

Light: Exposure to UV and visible light has been shown to promote the formation of NDELA.[14][16]

-

Time: The concentration of NDELA in a product can increase over its shelf life as the precursors have more time to react.[8]

The following diagram illustrates the general chemical pathway for the formation of N-Nitrosodiethanolamine from its primary precursors.

Quantitative Analysis of NDELA in Cosmetics

Numerous studies have been conducted to quantify the levels of NDELA in various cosmetic products. The data highlights the prevalence of this contaminant and the importance of rigorous quality control.

| Product Category | NDELA Concentration Range (µg/kg or ppb) | Limit of Detection (LOD) (µg/kg or ppb) | Limit of Quantification (LOQ) (µg/kg or ppb) | Reference |

| Various Cosmetics | Not Detected - 7,644 | 5.3 | - | [17] |

| Various Cosmetics | 23 - 992 | 22.8 | - | [17] |

| Baby Shampoo | - | 0.2 (in standard solution) | - | [18] |

| Various Cosmetics | - | 10 | 20 | [19] |

| Various Cosmetics | - | 1.1 (ng/mL) | 3.6 (ng/mL) | [20] |

| Dutch Market Cosmetics (1996) | > 5.3 in 4 of 48 samples | - | 5.3 | [21] |

| Dutch Market Cosmetics (Follow-up) | > LOQ in 7 of 25 samples | - | 5.3 | [21] |

Note: µg/kg is equivalent to parts per billion (ppb). ng/mL is also a common unit for reporting detection limits.

Regulatory bodies have set limits for nitrosamines in cosmetics. For instance, the European Union has a maximum limit of 50 µg/kg for nitrosamines in certain raw materials.[2]

Experimental Protocols for NDELA Determination

The accurate detection and quantification of NDELA in complex cosmetic matrices require sophisticated analytical techniques. The following is a generalized workflow based on commonly cited methodologies such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Thermal Energy Analyzer (GC-TEA).[1][21]

1. Sample Preparation and Extraction

The initial step involves extracting NDELA from the cosmetic product while minimizing the risk of artificial formation.

-

For water-soluble/dispersible samples:

-

For non-water-dispersible samples:

-

Employ a liquid-liquid extraction method, for example, with dichloromethane.[2]

-

-

Alternative Method (for GC-TEA):

-

Dilute the sample with water.

-

Adsorb the mixture onto a kieselguhr column.

-

Elute with n-butanol.

-

Further purify the extract on a silica (B1680970) gel column, eluting with acetone.

-

Dry the eluate and redissolve in a suitable solvent like dichloromethane.[21]

-

2. Chromatographic Separation

The cleaned-up extract is then subjected to chromatographic separation to isolate NDELA from other components.

-

LC-MS/MS: A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system is used. A porous graphitic carbon (PGC) column is effective for separating the polar NDELA compound.[19]

-

GC-TEA: A gas chromatograph is used for separation. In some cases, derivatization of NDELA to a more volatile form may be necessary.[17]

3. Detection and Quantification

-

LC-MS/MS: The separated components are ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[17][18][19]

-

GC-TEA: A Thermal Energy Analyzer (TEA) is a highly specific detector for nitrosamines.[1][21]

-

HPLC with Post-Column Derivatization: This method involves photolysis of NDELA post-separation to release nitrite, which is then derivatized using the Griess reagent and detected by a UV/Vis detector.[20][22]

The following diagram outlines a typical experimental workflow for the analysis of NDELA in cosmetics.

Mitigation Strategies

To minimize the formation of NDELA in cosmetic products, manufacturers can implement several strategies:

-

Ingredient Selection: Avoid using DEA and TEA in formulations that also contain nitrosating agents.[8]

-

Raw Material Purity: Ensure that raw materials are free from nitrite and nitrate (B79036) impurities.[2]

-

Formulation pH: Maintain a pH that is not conducive to nitrosation.

-

Use of Inhibitors: Incorporate inhibitors such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) into the formulation, which can scavenge nitrosating agents.[14]

-

Good Manufacturing Practices (GMP): Adhere to strict GMP to prevent cross-contamination and control production parameters.[7][13]

-

Storage Conditions: Store products in cool, dark places to minimize the influence of heat and light.[3][14]

By understanding the mechanisms of NDELA formation and implementing robust analytical and manufacturing controls, the cosmetics industry can ensure the safety of its products for consumers.

References

- 1. ijsdr.org [ijsdr.org]

- 2. ikw.org [ikw.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. cir-safety.org [cir-safety.org]

- 6. Nitrosamines in Cosmetics - SF Safety, Consulting & Innovation [sfsafetyconsulting.com.br]

- 7. NITROSAMINES IN COSMETICS - CosmetoSAFE Consulting | Ocena bezpieczeństwa kosmetyku [cosmetosafe.com]

- 8. safecosmetics.org [safecosmetics.org]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. cosmeticsinfo.org [cosmeticsinfo.org]

- 11. specialchem.com [specialchem.com]

- 12. alegesanatos.ro [alegesanatos.ro]

- 13. ctpa.org.uk [ctpa.org.uk]

- 14. Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. health.ec.europa.eu [health.ec.europa.eu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. Determination of N-nitrosodiethanolamine, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of N-nitrosodiethanolamine in cosmetic products by reversed-phase dispersive liquid-liquid microextraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Occurrence of N-nitrosodiethanolamine (NDELA) in cosmetics from the Dutch market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pickeringlabs.com [pickeringlabs.com]

Stability and Storage of NDELA-d8 Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Nitrosodiethanolamine-d8 (NDELA-d8) solutions. Ensuring the integrity of analytical standards is paramount for accurate and reliable results in research and development. This document outlines best practices for storage, handling, and stability assessment of NDELA-d8, a deuterated analogue of the carcinogenic nitrosamine (B1359907), NDELA.

Recommended Storage Conditions

Proper storage is critical to minimize the degradation of NDELA-d8 solutions. The following table summarizes the recommended storage conditions based on information from various suppliers and best practices for handling nitrosamine standards.

| Storage Format | Temperature | Duration | Container | Additional Notes |

| Neat (Pure Form) | -20°C | Up to 3 years | Tightly sealed, light-resistant vial | Minimize freeze-thaw cycles. |

| 4°C | Up to 2 years | Tightly sealed, light-resistant vial | Suitable for shorter-term storage. | |

| In Solvent (e.g., Methanol, DMSO) | -80°C | Up to 6 months | Tightly sealed, light-resistant vial | Recommended for long-term storage of stock solutions.[1] |

| -20°C | Up to 1 month | Tightly sealed, light-resistant vial | Suitable for working solutions and short-term storage.[1] | |

| 2-8°C (Refrigerator) | Long-term | Tightly sealed, light-resistant vial | Recommended by some suppliers for solutions in methanol. |

Key Considerations:

-